An In-Depth Technical Guide to 6-Methoxy-2-methyl-3-nitropyridine (CAS: 5467-69-6)
An In-Depth Technical Guide to 6-Methoxy-2-methyl-3-nitropyridine (CAS: 5467-69-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-2-methyl-3-nitropyridine is a substituted pyridine derivative that serves as a valuable building block in organic and medicinal chemistry. Its unique arrangement of a methoxy group, a methyl group, and a nitro group on the pyridine ring imparts a specific reactivity profile, making it a key intermediate in the synthesis of more complex heterocyclic systems.[1] Nitropyridines, as a class of compounds, are widely recognized for their utility in developing molecules with a range of biological activities, including potential antitumor, antiviral, and antimicrobial properties.[1][2] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of 6-Methoxy-2-methyl-3-nitropyridine, with a focus on its practical use in research and development.
Physicochemical Properties
6-Methoxy-2-methyl-3-nitropyridine is typically a solid at room temperature.[3] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 5467-69-6 | [3][4][5] |
| Molecular Formula | C₇H₈N₂O₃ | [3][5][6] |
| Molecular Weight | 168.15 g/mol | [3][5][6] |
| Appearance | Solid | [3] |
| Purity | Typically ≥98% | [3][6] |
| InChI Key | GSJQJZOENXJWIP-UHFFFAOYSA-N | [3][5] |
| SMILES | CC1=C(C=CC(=N1)OC)[O-] | [6] |
Synthesis and Mechanism
The reaction mechanism for the nitration of an activated pyridine ring involves electrophilic aromatic substitution. The pyridine ring is generally less reactive than benzene towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. However, the presence of electron-donating groups, such as the methyl and methoxy groups in the precursor, activates the ring towards nitration. The directing effects of these substituents guide the incoming nitro group to the 3-position.
A general workflow for such a synthesis is depicted below:
Caption: Generalized synthetic workflow for the preparation of 6-Methoxy-2-methyl-3-nitropyridine.
Spectroscopic Characterization
Accurate structural elucidation of 6-Methoxy-2-methyl-3-nitropyridine is crucial for its use in synthesis. While a comprehensive, publicly available assigned spectrum is limited, data for structurally similar compounds and computational predictions provide a basis for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, as well as singlets for the methyl and methoxy groups. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon atoms attached to the electron-withdrawing nitro group and the electron-donating methoxy group will show characteristic downfield and upfield shifts, respectively.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the molecular weight of the compound. For 6-Methoxy-2-methyl-3-nitropyridine, the expected molecular ion peak [M]⁺ would be at m/z 168.15.[5]
Reactivity and Applications in Synthesis
The reactivity of 6-Methoxy-2-methyl-3-nitropyridine is largely dictated by the interplay of its functional groups. The electron-deficient nature of the pyridine ring, further enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr).[8] The nitro group itself is a versatile functional handle that can be readily reduced to an amino group, opening up a wide range of subsequent chemical transformations.
Key Reactions and Transformations:
-
Reduction of the Nitro Group: The nitro group can be reduced to an amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-based reductions (e.g., SnCl₂/HCl, Fe/AcOH). This transformation yields 6-methoxy-2-methylpyridin-3-amine, a key intermediate for the synthesis of fused heterocyclic systems and other complex molecules. The synthesis of 2,3-diamino-6-methoxypyridine, a related compound, proceeds through the reduction of an analogous nitropyridine precursor.[9]
-
Nucleophilic Aromatic Substitution (SNAr): Although the methoxy group is not a classic leaving group, under certain conditions, SNAr reactions can occur at the position it occupies, or at other positions on the ring activated by the nitro group. The reactivity of nitropyridines in SNAr reactions is a well-established principle in heterocyclic chemistry.[8][10]
Role in Medicinal Chemistry
Nitropyridines are crucial precursors in the synthesis of a wide array of biologically active molecules.[2][11] 6-Methoxy-2-methyl-3-nitropyridine serves as a scaffold that can be elaborated to generate novel compounds for drug discovery programs.[1] Its derivatives have been investigated for a variety of therapeutic applications.
The general workflow for utilizing this compound in medicinal chemistry is illustrated below:
Caption: Application of 6-Methoxy-2-methyl-3-nitropyridine in the synthesis of bioactive molecules.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 6-Methoxy-2-methyl-3-nitropyridine. It is irritating to the mucous membranes and upper respiratory tract.[12]
Hazard Identification:
-
Acute Effects: May be harmful by ingestion and inhalation. It is an irritant.[12]
-
Exposure: Avoid breathing dust or vapor. Do not get in eyes, on skin, or on clothing.[12]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear protective safety goggles.[12]
-
Hand Protection: Wear chemical-resistant gloves.[12]
-
Skin and Body Protection: Wear protective clothing and chemical-resistant boots.[12]
-
Respiratory Protection: Use only in a chemical fume hood.[12]
Handling and Storage:
-
Handling: Use caution when handling and limit exposure. Ensure adequate ventilation.[12]
-
Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.[12]
For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4][12][13][14]
Conclusion
6-Methoxy-2-methyl-3-nitropyridine is a synthetically versatile building block with significant potential in the development of novel chemical entities, particularly in the field of medicinal chemistry. Its well-defined reactivity, centered around the nitro group and the substituted pyridine core, allows for its strategic incorporation into complex molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers aiming to leverage its utility in their synthetic endeavors. As with any chemical substance, adherence to strict safety protocols is paramount to ensure safe handling and use in the laboratory.
References
- 6-Methoxy-2-methyl-3-nitropyridine. CymitQuimica. (n.d.). Retrieved from https://www.cymitquimica.com/6-methoxy-2-methyl-3-nitropyridine-in-da003n9e
- Safety Data Sheet: 6-Methoxy-2-methyl-3-nitropyridine. Matrix Scientific. (2017, February 15). Retrieved from https://www.
- Safety Data Sheet: 6-Methoxy-2-methyl-3-nitropyridine. ChemScene. (n.d.). Retrieved from https://www.chemscene.com/Upload/MSDS/CS-0082350_6-Methoxy-2-methyl-3-nitropyridine_MSDS.pdf
- Supplementary Information File. (n.d.). Retrieved from https://www.mdpi.com/1422-0067/20/19/4899/s1
- 2-METHOXY-5-NITRO-6-PICOLINE SDS, 5467-69-6 Safety Data ... Echemi. (n.d.). Retrieved from https://www.echemi.com/sds/2-methoxy-5-nitro-6-picoline-cas-5467-69-6.html
- 6-Methoxy-2-methyl-3-nitropyridine. PubChem. (n.d.). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/230475
- Safety Data Sheet: 6-Methoxy-2-methyl-3-nitropyridine. AK Scientific, Inc. (n.d.). Retrieved from https://www.aksci.com/sds/118053_SDS.pdf
- A Comparative Spectroscopic Analysis of 6-Methoxy-2-nitropyridin-3-amine and Its Isomers. Benchchem. (n.d.). Retrieved from https://www.benchchem.com/product/b049633/technical-manual/a-comparative-spectroscopic-analysis-of-6-methoxy-2-nitropyridin-3-amine-and-its-isomers
- Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel, Switzerland), 18(5), 692. Retrieved from https://www.mdpi.com/1424-8247/18/5/692
- Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. ResearchGate. (n.d.). Retrieved from https://www.researchgate.
- Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate. Retrieved from https://www.researchgate.net/publication/40430510_Nitropyridines_in_the_Synthesis_of_Bioactive_Molecules
- Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (n.d.). Retrieved from https://www.mdpi.com/1420-3049/29/11/2493
- 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0196406). NP-MRD. (n.d.). Retrieved from https://np-mrd.org/spectra/nmr/1d/1h/NP0196406
- Process for producing 2,3-diamino-6-methoxypyridine. Google Patents. (n.d.). Retrieved from https://patents.google.
- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 164-168. (2022). Retrieved from https://pubs.acs.org/doi/10.1021/acs.orglett.1c03960
- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. Retrieved from https://pubmed.ncbi.nlm.nih.gov/40430510/
- Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. ResearchGate. (2025). Retrieved from https://www.researchgate.net/publication/235767710_Synthesis_and_study_of_new_derivatives_of_6-methoxyphenylmethyl-2-nitroaminopyrimidin-43H-one
- Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. ResearchGate. (2025). Retrieved from https://www.researchgate.net/publication/275955609_Synthesis_X-ray_and_spectroscopic_analysis_of_2-hydrazino-6-methyl-4-methoxymethyl-5-nitropyridine-3-carbonitrile
- Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. The Royal Society of Chemistry. (n.d.). Retrieved from https://www.rsc.
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from https://www.cjc.wiley-vch.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. (n.d.). Retrieved from https://www.organic-chemistry.org/nmr/13cnmr-1.htm
- 2-Chloro-6-methoxy-3-nitropyridine(38533-61-8) 1H NMR spectrum. ChemicalBook. (n.d.). Retrieved from https://www.chemicalbook.com/spectrum/38533-61-8_1HNMR.htm
- 2-Methoxy-6-methyl-3-nitropyridine. Benchchem. (n.d.). Retrieved from https://www.benchchem.com/product/b049633
- Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. (n.d.). Retrieved from https://www.mdpi.com/1422-8599/24/1/1/pdf
- Synthesis of 6-methoxy-2-methylquinoline 3a. ResearchGate. (n.d.). Retrieved from https://www.researchgate.net/figure/Synthesis-of-6-methoxy-2-methylquinoline-3a_tbl1_304533035
- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. (n.d.). Retrieved from https://www.atlantis-press.com/proceedings/emcm-16/25867204
- 2-Chloro-6-methoxy-3-nitropyridine 98 38533-61-8. Sigma-Aldrich. (n.d.). Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/641888
- 6-Methoxy-2-methyl-3-nitropyridine. ChemScene. (n.d.). Retrieved from https://www.chemscene.com/products/6-Methoxy-2-methyl-3-nitropyridine-CS-0082350.html
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. SciSpace. (n.d.). Retrieved from https://typeset.
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. (n.d.). Retrieved from https://www.mdpi.com/1420-3049/26/1/169
- Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. (n.d.). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5568910/
- 2-Methoxypyridine(1628-89-3) 13C NMR spectrum. ChemicalBook. (n.d.). Retrieved from https://www.chemicalbook.com/spectrum/1628-89-3_13CNMR.htm
- 2-Methoxy-6-methylpyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. (n.d.). Retrieved from https://spectrabase.com/spectrum/KgakPAKbpAk
Sources
- 1. benchchem.com [benchchem.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]
- 3. 6-Methoxy-2-methyl-3-nitropyridine | CymitQuimica [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. 6-Methoxy-2-methyl-3-nitropyridine | C7H8N2O3 | CID 230475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 2-Chloro-6-methoxy-3-nitropyridine(38533-61-8) 1H NMR [m.chemicalbook.com]
- 8. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles [mdpi.com]
- 9. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. matrixscientific.com [matrixscientific.com]
- 13. echemi.com [echemi.com]
- 14. aksci.com [aksci.com]
